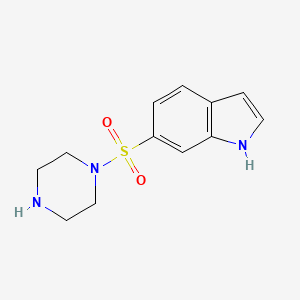

6-(Piperazine-1-sulfonyl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

919833-59-3 |

|---|---|

Molecular Formula |

C12H15N3O2S |

Molecular Weight |

265.33 g/mol |

IUPAC Name |

6-piperazin-1-ylsulfonyl-1H-indole |

InChI |

InChI=1S/C12H15N3O2S/c16-18(17,15-7-5-13-6-8-15)11-2-1-10-3-4-14-12(10)9-11/h1-4,9,13-14H,5-8H2 |

InChI Key |

ATFVGBWOKQYUND-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Piperazine 1 Sulfonyl 1h Indole and Its Analogues

General Synthetic Strategies for Constructing Indole-Piperazine-Sulfonamide Scaffolds

The assembly of the indole-piperazine-sulfonamide framework is generally achieved through a convergent synthetic plan. This involves preparing functionalized indole (B1671886) and piperazine (B1678402) fragments separately, followed by their coupling in a key final step. A primary and widely adopted strategy involves the reaction of an indole-sulfonyl chloride with piperazine or a suitable piperazine derivative.

Alternatively, the synthesis can proceed by first attaching the piperazine ring to a different molecular scaffold, which is then elaborated to form the indole ring. However, the more common route involves the initial preparation of an appropriately substituted indole precursor. For instance, a common pathway begins with an indole molecule functionalized with a sulfonyl group, which is then activated, typically as a sulfonyl chloride, to facilitate nucleophilic attack by piperazine. researchgate.netresearchgate.netmdpi.com This method allows for the late-stage introduction of the piperazine moiety, enabling the synthesis of a diverse library of analogues by varying the piperazine component. researchgate.net

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on both the indole and piperazine rings. For complex derivatives, multi-step sequences involving protection-deprotection steps are frequently necessary to manage the reactivity of different functional groups, particularly the indole N-H. researchgate.net

Specific Reaction Pathways for the Introduction of the Sulfonyl Group onto the Indole Nucleus

Common methods for introducing the sulfonyl group include:

Sulfonation followed by Chlorination: A classic approach involves the sulfonation of the indole ring using a sulfonating agent like chlorosulfonic acid. This typically requires careful control of reaction conditions to influence the position of substitution. The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride using reagents such as thionyl chloride or phosphorus pentachloride.

Direct C-H Functionalization: Modern methods aim for the direct introduction of the sulfonyl group. This can be achieved under metal-free conditions using reagents like p-toluenesulfonyl cyanide, which can lead to sulfonylated indoles. researchgate.net Electrochemical sulfonylation, using simple and cost-effective inorganic sulfites as the SO2 source, has also been developed for the direct synthesis of indoyl sulfonate esters. nih.gov

From Pre-functionalized Indoles: A highly reliable method for ensuring correct regiochemistry, such as at the C-6 position, is to start with a pre-functionalized indole. For example, 6-bromoindole (B116670) can be subjected to metal-halogen exchange and then quenched with sulfur dioxide, followed by oxidation and chlorination to yield the 6-(chlorosulfonyl)-1H-indole. This precursor is then ready for coupling with piperazine.

The reactivity of the indole ring means that the N-H group often requires protection (e.g., with Boc or other suitable groups) prior to the sulfonylation step to prevent N-sulfonylation and other side reactions. researchgate.net

Methodologies for Incorporating the Piperazine Moiety into Indole-Sulfonamide Frameworks

The formation of the sulfonamide bond between the indole sulfonyl group and the piperazine nitrogen is the cornerstone of synthesizing the target scaffold. This is almost universally accomplished via a nucleophilic substitution reaction where the nitrogen atom of piperazine attacks the electrophilic sulfur atom of an indole-sulfonyl chloride. researchgate.netgoogle.com

Key aspects of this reaction include:

Reaction Conditions: The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF), or a less polar solvent such as dichloromethane (B109758) (DCM). researchgate.netgoogle.com

Base: A non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. researchgate.net

Piperazine Component: Unsubstituted piperazine can be used directly, often in excess to act as both the nucleophile and the base. Alternatively, if a monosubstituted piperazine is required, one of the nitrogen atoms is typically protected (e.g., with a Boc group) to ensure mono-sulfonylation. The protecting group is then removed in a subsequent step. A patent describes reacting 5-chloro-1H-indole-2-sulfonyl chloride with piperazine to form 5-chloro-2-(piperazin-1-ylsulfonyl)-1H-indole, which is then further functionalized. google.com

Table 1: Illustrative Conditions for Piperazine Incorporation

| Indole Precursor | Piperazine Derivative | Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| 5-Chloro-2-(chlorosulfonyl)-1H-indole | Piperazine | Not specified (likely excess piperazine) | Dimethylformamide | Room Temperature, 15h | 5-Chloro-2-(piperazin-1-ylsulfonyl)-1H-indole | google.com |

| 6-Chloro-2-aryl-imidazo[1,2-b]pyridazine | Homopiperazine | Not specified | N-Methyl-2-pyrrolidone (NMP) | Not specified | Intermediate for subsequent sulfonylation | researchgate.net |

| Substituted Aryl Sulfonyl Chloride | Piperazine-containing intermediate | Triethylamine | Dichloromethane | Not specified | Piperazine Sulfonamide Derivative | researchgate.net |

| Substituted N-alkyl acetyl indoxyl | N-alkyl piperazines | Sodium triacetoxyborohydride | Titanium isopropoxide | Not specified | N1-arylsulfonyl-3-piperazinyl indole derivative (after deacetylation and sulfonylation) | researchgate.net |

Advanced Synthetic Techniques and Catalysis in the Preparation of Indole-Piperazine-Sulfonamide Derivatives

Modern organic synthesis has introduced sophisticated techniques that can be applied to construct indole-piperazine-sulfonamide derivatives with greater efficiency and control.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for building complex molecular architectures. google.com For instance, a Suzuki or Stille coupling could be used to join an indole-boronic acid (or stannane) with a halogenated piperazine-sulfonamide fragment, or vice versa. A patent describes a Suzuki coupling where a 4-({4-[(5-Chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl}carbonyl)phenyl boronic acid is coupled with a halo-pyridazinone, catalyzed by a palladium complex, to create a more complex derivative. google.com Miyaura borylation is another key advanced technique used to prepare boronic ester building blocks from halo-indoles, which are then used in subsequent palladium-catalyzed cross-coupling reactions. mdpi.com

Electrochemical Synthesis: As mentioned, electrochemical methods offer a green and efficient alternative for the sulfonylation of indoles. nih.gov This technique avoids harsh chemical oxidants and can sometimes achieve unique reactivity.

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to improved yields and safety, especially for highly exothermic reactions like sulfonations.

Catalytic C-H Activation: Direct C-H activation/functionalization is a highly sought-after strategy that minimizes pre-functionalization steps. While challenging for the C-6 position of indole, ongoing research in catalysis is developing new systems, including those based on borane (B79455) Lewis acids, for the selective functionalization of N-H bonds in indoles, which could be adapted for these scaffolds. aalto.fi

Table 2: Examples of Advanced Catalytic Methods in Related Syntheses

| Reaction Type | Catalyst/Reagent | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Palladium complex (e.g., Pd(PPh3)4) | Indole-piperazine-boronic acid + Halo-heterocycle | Efficient C-C bond formation for complex molecule assembly. | google.com |

| Miyaura Borylation | Allyl palladium complex with XPhos ligand | 6-Bromoindole + B2pin2 | Reliable synthesis of key boronic ester intermediates. | mdpi.com |

| Electrochemical Sulfonylation | Electrolysis cell / Inorganic sulfite | Indole + Alcohol + Sulfite | Mild conditions, avoids harsh reagents. | nih.gov |

| N-H Amidation | BCl3 (catalytic) | 1H-Indole + Isocyanate | High chemo- and regioselectivity for N-functionalization. | aalto.fi |

Overview of Synthetic Challenges and Approaches to Chemo- and Regioselectivity

The synthesis of specifically 6-(piperazine-1-sulfonyl)-1H-indole is fraught with challenges related to selectivity.

Regioselectivity: The indole nucleus possesses several potential sites for electrophilic attack. The C-3 position is the most nucleophilic and kinetically favored site for substitution. researchgate.netresearchgate.net Therefore, direct electrophilic sulfonylation of unsubstituted indole will predominantly yield the 3-sulfonylindole. To achieve substitution at the C-6 position, strategies must be employed to override this inherent reactivity. The most robust method is to start with an indole already substituted at the 6-position (e.g., 6-bromoindole or 6-nitroindole), which definitively directs the subsequent chemistry. mdpi.commdpi.com Another approach involves the use of directing groups on the indole nitrogen, which can steer substitution to other positions on the benzene (B151609) portion of the ring, although this adds extra protection/deprotection steps.

Chemoselectivity: Chemoselectivity is another significant hurdle. The indole nitrogen is nucleophilic and can react with sulfonyl chlorides to form an N-sulfonylated product. To prevent this, the nitrogen is often protected before sulfonylation or the reaction conditions are carefully controlled. researchgate.net When coupling with piperazine, if the final molecule requires an unsubstituted N-H on the piperazine ring, a mono-protected piperazine must be used to prevent double sulfonylation across both nitrogen atoms.

Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly being used to understand the mechanistic pathways and predict the most plausible reaction outcomes, helping to rationalize the observed chemo- and regioselectivity in the functionalization of indoles. aalto.fi

Preclinical Biological Activity and Pharmacological Characterization of Indole Piperazine Sulfonamide Derivatives

Receptor Target Engagement and Ligand Modulatory Activities

The therapeutic potential of indole-piperazine-sulfonamide derivatives is largely attributed to their ability to interact with a range of neurotransmitter receptors. Their modulatory activities at serotonin (B10506), dopamine (B1211576), and adrenergic receptors are of particular interest.

Serotonin Receptor (5-HT) Ligand Modulatory Activity

A significant body of research highlights the potent antagonist activity of indole-piperazine-sulfonamide derivatives at the 5-HT6 receptor, a promising target for treating cognitive deficits in conditions like Alzheimer's disease. nih.govacs.org The exclusive localization of these receptors in brain regions associated with cognition, such as the cerebral cortex and hippocampus, suggests that selective antagonists may have fewer peripheral side effects. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the 5-HT6 binding affinity of these compounds. nih.gov For instance, the introduction of a benzenesulfonyl group at the N1-position of the indole (B1671886) ring can switch a compound from a 5-HT6 receptor agonist to an antagonist. bohrium.com The chemical space of 5-HT6 receptor ligands is predominantly defined by sulfonamide and indole or indole-like moieties, often incorporating a basic center like N-unsubstituted- or N-methylpiperazine. nih.gov

Researchers have designed and synthesized various series of these derivatives, leading to the identification of potent and selective 5-HT6 receptor ligands. nih.govelsevierpure.com One such lead compound, 1-[4-methyl-3-(4-methyl piperazin-1-yl methyl) phenylsulfonyl]-1H-indole dihydrochloride, demonstrated not only high in vitro binding affinity and selectivity but also a favorable pharmacokinetic profile and efficacy in animal models of cognition. nih.gov The procognitive effects of 5-HT6 receptor antagonists are thought to stem from their ability to enhance the release of acetylcholine (B1216132), glutamate, and monoamines in cortico-limbic areas. nih.gov

Table 1: 5-HT6 Receptor Antagonist Activity of Selected Indole-Piperazine-Sulfonamide Derivatives

| Compound | 5-HT6 Ki (nM) | Selectivity | Reference |

|---|---|---|---|

| Compound **6b*** | Potent | Good | nih.gov |

| Compound 25 | MED 1 mg/kg (in vivo) | - | nih.gov |

| Indole-based antagonists | Nanomolar affinity | High | nih.gov |

*1-[4-methyl-3-(4-methyl piperazin-1-yl methyl) phenylsulfonyl]-1H-indole dihydrochloride

This table is for illustrative purposes and includes generalized data from the text. Specific Ki values for all compounds were not provided in the search results.

In addition to their effects on the 5-HT6 receptor, certain indole-piperazine-sulfonamide derivatives exhibit agonist activity at the 5-HT1A receptor. nih.govijrrjournal.com The 5-HT1A receptor is implicated in mood regulation, and its agonists are explored for their potential antidepressant and anxiolytic properties. researchgate.netnih.gov

The arylpiperazine moiety is a key pharmacophore for high-affinity 5-HT1A receptor ligands. mdpi.com Multi-target drug design strategies often aim to combine 5-HT1A receptor agonism with antagonism at other receptors, such as D2 and 5-HT2A, to achieve a broader therapeutic profile for conditions like schizophrenia. nih.gov For example, the compound D2AAK3, which features an indole and piperazine (B1678402) scaffold, shows affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.gov

Table 2: 5-HT1A Receptor Agonist Activity

| Compound Class | Receptor Activity | Therapeutic Target | Reference |

|---|---|---|---|

| Indolealkylpiperazine derivatives | Potent Agonism | Depression | researchgate.net |

| Arylpiperazine derivatives | Partial Agonism | Anxiety, Depression | nih.gov |

| Multi-target indazole/piperazine derivatives | Agonism/Antagonism | Schizophrenia | nih.gov |

This table provides a general overview based on the provided text. Specific compound data was limited in the search results.

Dopamine Receptor (D) Ligand Modulatory Activity (e.g., D2/D3 Receptor Modulation)

The dopaminergic system is another critical target for indole-piperazine-sulfonamide derivatives, particularly in the context of antipsychotic drug development. nih.gov Many of these compounds act as antagonists at dopamine D2 and D3 receptors. nih.govnih.gov The N-phenylpiperazine scaffold is a key element for binding to aminergic G-protein-coupled receptors, including dopamine receptors. nih.gov

Efforts to develop atypical antipsychotics have focused on creating multi-target ligands that modulate both dopamine and serotonin receptors. nih.gov For instance, some derivatives combine D2/D3 receptor antagonism with 5-HT1A receptor agonism and 5-HT2A receptor antagonism. nih.gov This polypharmacological approach is believed to contribute to a better side-effect profile compared to traditional antipsychotics. nih.gov The design of these molecules often involves the strategic replacement of certain chemical groups to enhance receptor affinity and selectivity. nih.gov

Table 3: Dopamine Receptor Modulatory Activity

| Compound Class | Receptor Target | Activity | Reference |

|---|---|---|---|

| N-arylpiperazine derivatives | D2/D3 | Micromolar affinity | nih.gov |

| Indazole/piperazine derivatives | D2 | Antagonism | nih.gov |

| Indoline/piperazine derivatives | D2/D4 | Antagonism | nih.gov |

This table summarizes the general findings on dopamine receptor modulation. Specific binding affinities were not consistently available.

Alpha-Adrenoceptor (α1-AR) Antagonism

Antagonism of α1-adrenoceptors is another pharmacological property observed in some indole-piperazine-sulfonamide derivatives. mdpi.com Blockade of α1A- and α1D-adrenoceptors is known to relax smooth muscle in the prostate and bladder, while α1B-adrenoceptor antagonism is associated with blood pressure regulation. mdpi.com

Research has focused on developing selective α1-adrenoceptor antagonists for conditions like benign prostatic hyperplasia. mdpi.comnih.gov Structure-activity relationship studies have shown that the nature of substituents on the phenyl ring of the sulfonamide moiety significantly influences the selectivity of these compounds for different α1-AR subtypes. mdpi.com For example, piperazine-based compounds have been shown to induce apoptosis in prostate cancer cell lines, an effect that may be independent of α1-adrenoceptor blockade. frontiersin.orgmdpi.com

Table 4: Alpha-Adrenoceptor Antagonist Activity

| Compound Class | Receptor Target | Potential Application | Reference |

|---|---|---|---|

| Arylsulfonamide derivatives | α1A/α1D | Benign Prostatic Hyperplasia | mdpi.com |

| Piperazine-based agents | α1-AR | Prostate Cancer (in vitro) | mdpi.com |

| Arylpiperazine derivatives | α1-AR | Benign Prostatic Hyperplasia | nih.gov |

This table presents a general overview of the α1-adrenoceptor antagonist activity.

Enzyme Inhibition Profiles and Modulatory Effects

While the primary focus of research on indole-piperazine-sulfonamide derivatives has been on receptor modulation, some studies have explored their potential to inhibit enzymes. For example, some sulfonamides are known to inhibit dihydropteroate (B1496061) synthetase in bacteria, leading to their antimicrobial effects. mdpi.com

In the context of neurodegenerative diseases, the inhibition of certain enzymes is a key therapeutic strategy. For instance, phosphodiesterase (PDE) inhibitors are being investigated for the treatment of schizophrenia due to the role of PDEs in dopaminergic and glutamatergic signaling. mdpi.com Specifically, PDE10A is a target of interest as it is primarily located in the striatum. mdpi.com While direct evidence for the inhibition of these specific enzymes by "6-(Piperazine-1-sulfonyl)-1H-indole" was not found, the broader class of indole and sulfonamide derivatives has been investigated for such activities. researchgate.netnih.gov For example, some indole derivatives have been studied as inhibitors of Hepatitis C virus NS4B protein. researchgate.net

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of indole-piperazine and indole-sulfonamide have been identified as promising inhibitors of cholinesterase enzymes, which are key targets in the therapeutic strategy for neurodegenerative conditions like Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can help to increase levels of the neurotransmitter acetylcholine in the brain. nih.govnih.gov

Research into indole-based sulfonamide derivatives has revealed potent inhibitory activity against both AChE and BChE. nih.gov A series of these compounds showed a wide range of inhibition, with IC50 values against AChE from 0.15 to 32.10 μM and against BChE from 0.20 to 37.30 μM. nih.gov Similarly, certain indole amines have demonstrated IC50 values comparable to the standard drug galantamine. rsc.org

Hybrid molecules combining amiridine and piperazine have also been synthesized and evaluated. These amiridine-piperazine hybrids exhibit mixed-type reversible inhibition of both AChE and BChE. nih.gov The inhibitory potency against AChE was found to be significantly influenced by the nature of the substituent on the N4-position of the piperazine ring. nih.gov Specifically, derivatives with para-substituted aromatic groups on the piperazine moiety showed the most potent anti-AChE activity, with IC50 values in the low micromolar range. nih.gov For instance, the compound N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(4-nitro-phenyl)-piperazin-1-yl]-acetamide demonstrated an IC50 for AChE of 1.83 ± 0.03 μM. nih.gov

Furthermore, studies on 2-(9-acridinylamino)-2-oxoethyl piperazine/piperidine/morpholinecarbodithioate derivatives indicated that while the core heterocyclic structure (piperazine, piperidine, or morpholine) did not significantly alter inhibitory potency, the substituents on these rings were crucial for biological activity. nih.govmdpi.com Many of these compounds were more selective towards BChE over AChE. nih.govmdpi.com For example, piperazine-containing derivatives showed potent BChE inhibition with IC50 values ranging from 0.014 to 2.097 µM. mdpi.com The presence of a trifluoromethyl group on the benzyl (B1604629) substituent of the piperazine ring was shown to significantly enhance inhibitory activity against both enzymes. nih.gov

Kinetic studies have indicated that these hybrid compounds often act as mixed-type reversible inhibitors. nih.gov Molecular modeling suggests they can bind to both the catalytic active site and the peripheral anionic site of AChE, which may also help in preventing the enzyme-induced aggregation of β-amyloid plaques. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Indole-Piperazine and Indole-Sulfonamide Derivatives

| Compound Class/Derivative | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Indole-based sulfonamide derivatives | AChE | 0.15 - 32.10 | nih.gov |

| Indole-based sulfonamide derivatives | BChE | 0.20 - 37.30 | nih.gov |

| Amiridine-piperazine hybrid (5h) | AChE | 1.83 ± 0.03 | nih.gov |

| Indole amine (25) | AChE | 4.28 | rsc.org |

| Indole amine (24) | AChE | 4.66 | rsc.org |

| Galantamine (Standard) | AChE | 4.15 | rsc.org |

| Piperazine-dithiocarbamate hybrid (4m) | BChE | 0.092 | mdpi.com |

| Donepezil (Standard) | BChE | 1.419 | mdpi.com |

| 2-Oxoindoline derivative (8i) | eeAChE | 0.39 | mdpi.com |

| 2-Oxoindoline derivative (8i) | eqBChE | 0.28 | mdpi.com |

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC6)

Indole-piperazine derivatives have emerged as a significant class of inhibitors targeting histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. rsc.orgmdpi.com

Specifically, novel indole-piperazine derivatives incorporating a hydroxamic acid moiety have been designed and synthesized as selective inhibitors of HDAC6. researchgate.net In enzymatic assays, these compounds demonstrated potent activity, with many exhibiting IC50 values in the nanomolar range. The most potent among them, N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide (compound 9c), showed an IC50 of 13.6 nM for HDAC6. researchgate.net In cellular assays, this compound was observed to increase the acetylation of α-tubulin, a known substrate of HDAC6, in a dose-dependent manner. researchgate.net This selective inhibition of HDAC6 by compound 9c also led to the promotion of neurite outgrowth in PC12 cells without causing toxicity and provided neuroprotection against oxidative stress. researchgate.net

Other studies have focused on indole-piperazine hybrids as inhibitors of Class I HDACs. rsc.org A series of aroylpiperazine hybrid derivatives were synthesized, among which indole-piperazine compounds showed submicromolar activity against HDAC1. rsc.org For example, compounds 6a and 6b had IC50 values of 205 nM and 280 nM against HDAC1, respectively. rsc.org Compound 6a demonstrated a preferential affinity for Class I HDACs, particularly HDAC1, HDAC2, and HDAC3. rsc.org This inhibition translated into antiproliferative activity against K562 and HCT116 cancer cell lines, where it performed better than the approved HDAC inhibitor, chidamide. rsc.org

The general structure of these inhibitors often consists of an indole "cap" group, a piperazine linker, and a zinc-binding group like hydroxamic acid, which is crucial for interacting with the active site of the HDAC enzyme. researchgate.netnih.gov

Table 2: HDAC Inhibitory Activity of Selected Indole-Piperazine Derivatives

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide (9c) | HDAC6 | 13.6 | researchgate.net |

| Indole-piperazine hybrid (6a) | HDAC1 | 205 | rsc.org |

| Indole-piperazine hybrid (6b) | HDAC1 | 280 | rsc.org |

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1) is another important epigenetic modifier that has been identified as a therapeutic target, particularly in oncology. nih.gov Natural products containing an indole scaffold have been reported as being capable of inhibiting LSD1. nih.gov LSD1 dysregulation is associated with various cancers, and its inhibition can block cell growth and migration. nih.gov

While a broad range of natural products, including those with indole motifs, have shown LSD1 inhibitory activity, the direct investigation of this compound derivatives in this context is less documented in the provided search results. nih.gov However, the indole core is recognized as a privileged scaffold in the design of various enzyme inhibitors, including those targeting epigenetic enzymes. nih.gov Natural products with diverse chemical structures, such as protoberberine, flavone, and cyclic peptides, have been found to inhibit LSD1, suggesting that a variety of molecular frameworks can interact with this target. nih.gov For example, the natural cyclic peptide polymyxin (B74138) E was found to competitively bind to the LSD1-CoREST complex with a Ki value of 157-193 nM. nih.gov

Given the established role of the indole nucleus in targeting epigenetic regulators, the this compound scaffold represents a potential framework for the design of novel LSD1 inhibitors, though specific research data on this particular derivative class is not available in the provided results.

Tubulin Polymerization Inhibition

The microtubule network, formed by the polymerization of α- and β-tubulin heterodimers, is essential for cell division, making it a key target for anticancer drugs. researchgate.net Indole-containing compounds, including those with a sulfonamide linkage, have been extensively studied as inhibitors of tubulin polymerization. researchgate.netresearchgate.net These agents often bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net

A family of N-indolyl-3,4,5-trimethoxybenzenesulfonamide derivatives has shown promising activity. researchgate.net These indolesulfonamides were screened against various cancer cell lines, with the most potent derivatives exhibiting activity in the nanomolar range (1.7-109 nM). researchgate.net Mechanistically, these compounds were confirmed to arrest the cell cycle at the G2/M phase and induce apoptosis through the activation of caspases 3 and 7. researchgate.net

Other research has focused on indole/1,2,4-triazole hybrids as tubulin polymerization inhibitors. nih.gov One of the most effective compounds from this series, an oxime-based derivative (compound 7i), demonstrated a potent tubulin inhibitory IC50 value of 3.03 ± 0.11 µM, which was more potent than the reference compound combretastatin (B1194345) A-4 (CA-4) (IC50 = 8.33 ± 0.29 µM). nih.gov Similarly, sulfur-spaced indole derivatives have also been identified as potent inhibitors, with compound 1k showing an IC50 of 0.58 ± 0.06 µM for tubulin polymerization inhibition.

The indole nucleus is a "privileged group" in the design of these inhibitors, often serving as a replacement for the B-ring of natural tubulin inhibitors like combretastatin A-4. The sulfonamide group can act as a linker and influences the molecule's binding and pharmacokinetic properties. researchgate.net

Table 3: Tubulin Polymerization Inhibitory Activity of Selected Indole Derivatives

| Compound/Derivative Class | IC50 (μM) | Reference |

|---|---|---|

| Indole/1,2,4-triazole hybrid (7i) | 3.03 ± 0.11 | nih.gov |

| Combretastatin A-4 (CA-4) (Standard) | 8.33 ± 0.29 | nih.gov |

| Sulfur-spaced Indole derivative (1k) | 0.58 ± 0.06 | |

| Indole linked chalcone (B49325) (G37) | 2.92 ± 0.23 |

Receptor Tyrosine Kinase Inhibition (e.g., EphA2, EGFR, CDK-2)

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their dysregulation is a common driver of cancer. The indole scaffold is a well-established pharmacophore in the development of kinase inhibitors. Several indole-containing compounds are in clinical use as anticancer agents that target kinases.

Derivatives of indole-piperazine have been investigated as inhibitors of various kinases. A potent KDR (VEGFR-2) inhibitor, 3-[5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-1H-indole-2-yl]quinolin-2(1H)-one, highlights the potential of the indole-piperazine-sulfonamide core in targeting RTKs. nih.gov

More specifically, a series of pyrazolyl-s-triazine compounds featuring an indole motif were designed and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2). Several of these compounds displayed promising cytotoxic activity against cancer cell lines. Compound 3j was the most active against the A549 lung cancer cell line, with an IC50 of 2.32 ± 0.21 μM. This compound also showed potent inhibitory activity against EGFR (IC50 = 0.09 ± 0.01 μM) and CDK-2 (IC50 = 0.11 ± 0.02 μM). The indole moiety in these hybrids plays a crucial role in their binding to the kinase active site.

Other research has focused on creating indole derivatives targeting EGFR and VEGFR-2. The indole skeleton, often combined with other pharmacophores like 1,3,4-oxadiazole (B1194373) or hydrazine-1-carbothioamide, serves as a foundation for these inhibitors. The development of such targeted agents aims to overcome the resistance and side effects associated with existing kinase inhibitors.

Table 4: Kinase Inhibitory Activity of Selected Indole Derivatives

| Compound | Target Enzyme(s) | IC50 (μM) | Reference |

|---|---|---|---|

| Pyrazolyl-s-triazine-indole hybrid (3j) | EGFR | 0.09 ± 0.01 | |

| Pyrazolyl-s-triazine-indole hybrid (3j) | CDK-2 | 0.11 ± 0.02 | |

| Staurosporine (Standard for CDK-2) | CDK-2 | 0.21 ± 0.04 | |

| Erlotinib (Standard for EGFR) | EGFR | 0.11 ± 0.02 |

Alpha-Amylase Inhibition

There is currently no specific data available in the scientific literature regarding the alpha-amylase inhibitory activity of this compound. However, studies on structurally related compounds suggest that the indole and piperazine scaffolds can be found in molecules with such inhibitory potential. For instance, various indole derivatives have been synthesized and evaluated for their ability to inhibit alpha-amylase, an enzyme involved in carbohydrate digestion. These studies indicate that the indole nucleus can serve as a core structure for the development of alpha-amylase inhibitors. nih.govnih.govnih.gov

Similarly, phenylsulfonyl piperazine derivatives have demonstrated notable alpha-amylase enzymatic inhibition. In one study, a particular derivative exhibited an inhibitory percentage that surpassed that of the standard drug, acarbose. nih.gov These findings highlight the potential of the piperazine and sulfonamide moieties in modulating the activity of this enzyme. Although direct evidence is lacking for this compound, the documented activity of its constituent chemical motifs in other molecular contexts suggests that this is a plausible area for future investigation.

In Vitro Efficacy Assessment in Biological Systems

The in vitro efficacy of indole-piperazine-sulfonamide derivatives has been most extensively explored in the context of anticancer research. Numerous studies have demonstrated the cytotoxic effects of this class of compounds against a variety of human cancer cell lines.

Derivatives incorporating the indole, piperazine, and sulfonamide motifs have shown significant antiproliferative activity. For example, a series of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine (B94841) analogs were tested against human cancer cell lines, with some compounds exhibiting potent cytotoxicity, particularly against hepatocellular carcinoma (Huh7), colon carcinoma (HCT116), and breast cancer (MCF7) cells. nih.gov Another study on indole-sulfonamide derivatives reported cytotoxic activities against cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung cancer (A549), and T-cell acute lymphoblastic leukemia (MOLT-3) cell lines. researchgate.net

The piperazine ring itself is a common feature in many biologically active compounds, including anticancer agents. nih.govnih.govresearchgate.net Novel piperazine derivatives have been identified through high-throughput screening and have shown potent inhibition of cancer cell proliferation with GI50 values in the sub-micromolar range against leukemia (K562), cervical cancer (HeLa), and gastric adenocarcinoma (AGS) cell lines. nih.gove-century.us Furthermore, indole-piperazine derivatives have been synthesized and shown to possess good bacteriostatic efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The following table summarizes the in vitro cytotoxic activity of some indole-piperazine and related derivatives against various cancer cell lines. It is important to note that these are not direct results for this compound, but for structurally related compounds.

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs | Huh7 (Liver) | 7.1 - 14.7 µM | nih.gov |

| HCT116 (Colon) | ~8.4 µM (for compound 17) | nih.gov | |

| MCF7 (Breast) | 5.2 - 8.6 µM | nih.gov | |

| Novel Piperazine Derivative (C505) | K562 (Leukemia) | < 0.16 µM | nih.gove-century.us |

| HeLa (Cervical) | < 0.16 µM | nih.gove-century.us | |

| AGS (Gastric) | < 0.16 µM | nih.gove-century.us | |

| Indole-Aryl-Amide Derivative (Compound 5) | HT29 (Colon) | - | mdpi.com |

| Indoline-5-sulfonamide (Compound 4f) | MCF7 (Breast) | 12.9 µM (under hypoxia) | nih.gov |

Cellular Mechanism Studies of Action (e.g., Cell Cycle Regulation, Apoptosis Induction in Cancer Cells)

The cellular mechanisms underlying the anticancer effects of indole-piperazine-sulfonamide derivatives often involve the induction of apoptosis (programmed cell death) and dysregulation of the cell cycle.

Apoptosis Induction:

Multiple studies have shown that piperazine-containing compounds can induce apoptosis in cancer cells through various signaling pathways. One novel piperazine derivative was found to potently induce caspase-dependent apoptosis. nih.gove-century.us The mechanism involved the inhibition of multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov The induction of apoptosis is a key characteristic of many anticancer drugs, and the ability of these compounds to trigger this process makes them promising candidates for further development. nih.gov

The process of apoptosis is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov Studies on piperazine derivatives have confirmed these features through assays like Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov

Cell Cycle Regulation:

In addition to inducing apoptosis, indole and piperazine derivatives have been shown to affect cell cycle progression in cancer cells. For instance, some indole derivatives can cause cell cycle arrest at the G2/M phase. nih.gov A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, which shares structural similarities, was also found to induce G2/M phase cell-cycle arrest in colorectal cancer cells. mdpi.comnih.gov This arrest prevents the cancer cells from dividing and proliferating. Similarly, piperazine clubbed with 2-azetidinone derivatives have been shown to cause cell-cycle arrest in human cervical cancer HeLa cells. nih.gov

The ability of these compounds to interfere with fundamental cellular processes like cell division and survival underscores their potential as anticancer agents. While the specific mechanisms for this compound remain to be elucidated, the consistent findings for related indole-piperazine-sulfonamide derivatives provide a strong rationale for investigating its potential in this area.

Structure Activity Relationship Sar Studies of Indole Piperazine Sulfonamide Frameworks

Influence of Substitutions on the Indole (B1671886) Core on Biological Potency and Selectivity

The indole nucleus, a key component of this framework, offers multiple sites for substitution, each capable of significantly impacting a compound's interaction with its biological target.

The introduction of halogens and alkyl groups at various positions on the indole ring has been a widely explored strategy to modulate the biological activity of indole-piperazine-sulfonamides.

Research has shown that the nature and position of substituents on the indole moiety can be beneficial for biological activity. For instance, in a series of dehydroabietic acid derivatives bearing an N-(piperazin-1-yl)alkyl side chain, SAR studies indicated that methyl, methoxyl, ethoxyl, and chloro groups on the indole ring were advantageous for anticancer activity. nih.gov Specifically, derivatives with a 12-OEt substituent showed greater cytotoxic activity against SMMC-7721, HepG2, and Hep3B cell lines compared to their counterparts with the same substituents at the C-10 position. nih.gov Conversely, a 10-OMe substituent resulted in a more active compound than a 12-OMe substituent. nih.gov

In a different context, the substitution of halogen atoms on a benzene (B151609) ring within a related framework had a significant impact on anti-tumor activity, with fluorine-substituted compounds demonstrating the best activity. nih.gov For example, a (5-chloro-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone was identified as a histamine (B1213489) H(4) receptor antagonist, highlighting the importance of the chloro group at the C5 position of the indole. nih.gov

The position of substitution is critical. For instance, a 5-substituted indole derivative with a methylene (B1212753) linker between the indole and piperazine (B1678402) fragment showed half the affinity for both D2 and D3 receptors compared to its amide-linked counterpart. nih.gov However, this difference in binding affinity was not observed for similar 2-substituted indole compounds. nih.gov A compound where the piperazine moiety was directly attached to the 5-position of the indole demonstrated high affinity for both D2 and D3 receptors. nih.gov

The steric effects of alkyl groups also play a significant role. Methyl groups on the α-C or β-C of the indole ring may not significantly affect adsorption to a catalyst surface, but they can increase the steric requirements during hydrogenation, leading to a lower conversion rate compared to unsubstituted indole. mdpi.com

Table 1: Effect of Indole Core Substitution on Biological Activity

| Compound | Indole Substitution | Linker | Target/Activity | Potency (IC50/Ki) | Reference |

|---|---|---|---|---|---|

| Compound 31 | 12-OEt | N/A | Cytotoxicity (SMMC-7721) | Potent | nih.gov |

| Compound 10a | 5-substituted | Amide | D2/D3 Receptor Affinity | N/A | nih.gov |

| Compound 10b | 5-substituted | Methylene | D2/D3 Receptor Affinity | Ki: 144 nM (D2), 3.87 nM (D3) | nih.gov |

| Compound 22 | 5-substituted (direct attachment) | Direct | D2/D3 Receptor Affinity | Ki: 30 nM (D2), 2 nM (D3) | nih.gov |

| (5-chloro-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone | 5-Chloro | Methanone | H4 Receptor Antagonism | pKi up to 7.5 | nih.gov |

The nitrogen atom of the indole ring (N1) is another critical point for modification. Substitution at this position can alter the electronic properties and conformation of the entire molecule, thereby influencing its biological profile.

Studies on indole-2- and 3-carboxamide derivatives have shown that substitution at the N1 position can cause significant differences in antioxidant activity, particularly in the inhibition of lipid peroxidation. nih.gov While N-H and N-substituted derivatives both showed strong inhibition of superoxide (B77818) anion, only specific N-substituted compounds were potent inhibitors of lipid peroxidation. nih.gov

The synthesis of N-arylated and N-alkylated indoles can be achieved through various methods, highlighting the feasibility of introducing a wide range of substituents at the N1 position. organic-chemistry.org In some cases, nucleophilic substitution reactions can occur directly on the indole nitrogen, providing a novel route to 1-aryltryptamines. researchgate.net This suggests that the N1 position is amenable to the introduction of various aryl and alkyl groups, which can be explored for their impact on the biological activity of indole-piperazine-sulfonamides.

Role of Substitutions on the Piperazine Ring in Modulating Activity

The piperazine ring serves as a versatile linker and its substitution patterns are pivotal in determining the pharmacokinetic and pharmacodynamic properties of the molecule.

The nitrogen atoms of the piperazine ring are common sites for substitution, and the nature of these substituents can dramatically alter biological activity. researchgate.net

In a series of phenylpiperazine derivatives, a variety of substituents on the piperazine nitrogen did not lead to significant differences in acaricidal activity at a concentration of 100 ppm. Even a simple methyl group provided excellent control of T. urticae at a 10 ppm application. researchgate.net However, in other systems, the size of the substituent on the piperazine nitrogen can be critical. For example, in a series of combretastatin-A4 piperazine conjugates, the biological activity decreased as the substituents on the nitrogen atom became larger. nih.gov

Table 2: Effect of N-Substitution on the Piperazine Ring

| Compound Series | Piperazine N-Substituent | Biological Activity | Observation | Reference |

|---|---|---|---|---|

| Phenylpiperazine derivatives | Various (e.g., Methyl) | Acaricidal activity | Simple methyl group was effective. | researchgate.net |

| Combretastatin-A4 piperazine conjugates | Increasingly larger alkyl groups | Cytotoxicity | Activity decreased with larger substituents. | nih.gov |

| Dopamine (B1211576) D2/D3 receptor ligands | Aromatic moiety | Receptor affinity | Reduced basicity did not impair affinity. | nih.gov |

| Rifamycins | Methyl vs. Cyclopentyl | Drug-membrane interaction | N-alkyl substituent affects pharmacokinetic properties. | nih.gov |

Beyond N-substitution, the introduction of other functional groups onto the piperazine ring itself can fine-tune the biological activity. While approximately 80% of piperazines used in medicinal chemistry are only substituted at the nitrogen atoms, there is growing interest in functionalizing the carbon atoms of the piperazine ring to access novel chemical space. mdpi.com

In the context of imidazo[1,2-b]pyridazine (B131497) derivatives, the piperazine ring serves as a core scaffold to which sulfonamide and amide functionalities are attached, leading to compounds with antimicrobial and antimalarial activities. researchgate.net This highlights the role of the piperazine as a versatile platform for the attachment of various bioactive moieties.

Contribution of the Sulfonamide Linkage to Ligand-Target Interactions

In studies of sulfonamides derived from carvacrol, the sulfonamide group was essential for acetylcholinesterase (AChE) inhibitory activity. nih.gov Molecular docking studies revealed that the binding of these inhibitors to the AChE active site is driven by π–π interactions and hydrogen bonds. nih.gov The replacement of cyclic substituents at the sulfonamide group with an amine group led to a decrease in biological activity, underscoring the importance of the substituents attached to the sulfonamide nitrogen. nih.gov

The sulfonamide linker has also been used to replace other functionalities, such as an N-methylamide moiety, in the development of bradykinin (B550075) B2 receptor antagonists. mdpi.com This substitution resulted in compounds with high affinity and selectivity, although with potential drawbacks in oral bioavailability due to increased molecular mass. mdpi.com In the development of aromatase inhibitors, indole aryl sulfonamides have shown promise, with docking studies indicating that the sulfonamide group contributes to efficient binding in the active site of the enzyme. nih.gov

Pharmacophore Elucidation and Key Structural Features for Specific Biological Activities

The indole-piperazine-sulfonamide scaffold represents a versatile pharmacophore that has been extensively explored in the development of a diverse range of biologically active agents. The inherent structural features of this framework, comprising a bicyclic aromatic indole ring, a flexible six-membered piperazine ring, and a sulfonamide linker, provide a unique three-dimensional arrangement for molecular interactions with various biological targets. Structure-activity relationship (SAR) studies on this framework have been pivotal in elucidating the key structural requirements for specific biological activities, including but not limited to, antagonism of serotonin (B10506) receptors and inhibition of various enzymes.

While specific SAR studies on the "6-(Piperazine-1-sulfonyl)-1H-indole" core are not extensively available in the public domain, valuable insights can be drawn from closely related indole-piperazine-sulfonamide analogs. These studies collectively contribute to a general understanding of the pharmacophoric requirements for this class of compounds.

A general pharmacophore model for the indole-piperazine-sulfonamide framework typically includes:

An Aromatic Region: The indole ring system, which can engage in hydrophobic and π-π stacking interactions with the target protein. Substitutions on the indole ring can significantly modulate activity and selectivity.

A Hydrogen Bond Donor/Acceptor Region: The sulfonamide moiety is a critical feature, with the sulfonamide oxygen atoms acting as hydrogen bond acceptors and the NH group potentially acting as a hydrogen bond donor. researchgate.net

A Basic Nitrogen Center: The distal nitrogen atom of the piperazine ring is often crucial for activity, as it is typically protonated at physiological pH and can form ionic interactions with acidic residues in the target's binding pocket.

A Hydrophobic/Substituted Region: The substituent attached to the distal piperazine nitrogen can explore a hydrophobic pocket and its nature and size can greatly influence potency and selectivity.

Research into N(1)-Arylsulfonyl-3-piperazinyl indole derivatives as 5-HT(6) receptor antagonists has provided valuable SAR insights. nih.gov In this series, the sulfonamide is attached to the indole nitrogen (N-1 position) and the piperazine is at the C-3 position. Despite the different substitution pattern from the titular compound, the study highlights the importance of the relative orientation of these key pharmacophoric elements.

The following data table, derived from a study on N(1)-Arylsulfonyl-3-piperazinyl indole derivatives, illustrates the impact of substitutions on the arylsulfonyl moiety on the binding affinity for the 5-HT(6) receptor.

| Compound ID | R Group on Arylsulfonyl Moiety | 5-HT(6) Binding Affinity (Ki, nM) |

| 7a | 2-Naphthyl | 3.4 |

| 7b | 4-Phenoxy-phenyl | 10 |

| 7c | 4-Fluoro-phenyl | 15 |

| 7d | 4-Chloro-phenyl | 20 |

| 7e | 4-Methyl-phenyl | 25 |

Data sourced from a study on 5-HT(6) receptor antagonists. nih.gov

The data reveals that bulky, lipophilic groups such as a 2-naphthyl substituent on the arylsulfonyl moiety lead to the highest binding affinity (Compound 7a ). This suggests the presence of a large hydrophobic pocket in the vicinity of the sulfonamide group in the 5-HT(6) receptor. The progressive decrease in affinity with smaller or more polar substituents underscores the importance of this hydrophobic interaction for potent antagonism.

In other studies on different indole-piperazine-sulfonamide analogs, the nature of the substituent on the indole ring has also been shown to be critical. For instance, in the development of antibacterial agents, modifications at various positions of the indole ring have led to significant variations in activity against both Gram-positive and Gram-negative bacteria.

Computational Chemistry and Molecular Modeling for Indole Piperazine Sulfonamide Derivatives

Ligand-Target Docking Simulations to Predict Binding Modes and Affinities

Ligand-target docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is crucial for understanding the binding mechanism and for predicting the strength of the interaction. For the broader class of indole (B1671886) sulfonamide and piperazine (B1678402) sulfonamide derivatives, docking studies have been instrumental. For instance, various analogs have been docked into the active sites of enzymes like α-amylase, aromatase, and Janus kinase 3 (JAK-3) to rationalize their inhibitory activities. These studies typically reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. However, no specific docking simulations for 6-(Piperazine-1-sulfonyl)-1H-indole have been reported.

Molecular Dynamics Studies to Understand Ligand-Receptor Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the receptor over time. This method offers a deeper understanding of the stability of the ligand-receptor complex and the energetic landscape of the binding process. While MD simulations have been employed to study the stability of complexes involving piperine (B192125) analogs and other sulfonamide derivatives, there is no available research detailing MD simulations specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized analogs. QSAR studies have been performed on various sets of indole derivatives and sulfonamides to identify the key molecular descriptors that influence their biological effects, such as aromatase inhibition. These studies often highlight the importance of electronic and steric properties. A dedicated QSAR model for a series of analogs based on the this compound scaffold has not yet been developed.

Virtual Screening Approaches for the Discovery of Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the discovery of new lead compounds. Virtual screening has been successfully used to identify novel inhibitors from various chemical classes, including sulfonamide-based drugs and indole derivatives. However, there are no published virtual screening campaigns that have utilized this compound as a starting point or have specifically searched for its novel analogues.

In Silico Approaches for Elucidating Mechanism of Action

In silico methods are increasingly used to hypothesize and investigate the mechanism of action of bioactive compounds. These approaches can include a combination of docking, molecular dynamics, and systems biology modeling to understand how a compound exerts its effects at a molecular and cellular level. For related sulfonamide derivatives, in silico studies have suggested potential mechanisms of action, such as the inhibition of carbonic anhydrases. The specific molecular mechanisms through which this compound might act remain to be explored through dedicated in silico investigations.

Design and Synthesis of Analogues and Derivatives of 6 Piperazine 1 Sulfonyl 1h Indole

Rational Design Strategies for Optimizing Potency, Selectivity, and Biological Profiles

Rational drug design, often aided by computational modeling, is a cornerstone for optimizing the therapeutic potential of lead compounds. For derivatives of the indole-piperazine-sulfonamide scaffold, these strategies have been instrumental in enhancing potency and selectivity.

By employing computer modeling and leveraging structure-activity relationship (SAR) data from previous studies, researchers have designed and synthesized a variety of indole-based compounds. nih.gov For instance, docking studies have identified promising structures that were subsequently synthesized and evaluated as potential inhibitors of enzymes like fructose (B13574) 1,6-bisphosphatase (FBPase), a target in the treatment of type II diabetes. nih.gov This approach has led to the development of indole (B1671886) derivatives with inhibitory concentrations (IC₅₀) significantly lower than natural inhibitors, demonstrating a substantial improvement in potency. nih.gov

A key aspect of the rational design of these compounds involves the strategic placement of substituents on the indole ring and the piperazine (B1678402) moiety. For example, in the development of 5-HT₆ receptor antagonists, moving the piperazinyl methyl moiety from the C3 to the C5 position of the indole ring was a deliberate design choice to explore the SAR. nih.gov Further modifications, such as the introduction of a 3-chloro group on the indole, have also been investigated to refine the biological activity. nih.gov

The sulfonyl linker at the N1 position of the indole has been identified as a critical element for activity in certain contexts, such as for 5-HT₆ receptor ligands. nih.gov Replacing this linker with a carbonyl or methylene (B1212753) group resulted in a significant loss of binding affinity, highlighting the importance of this specific structural feature. nih.gov

The following table summarizes the inhibitory activities of rationally designed indole derivatives against FBPase:

| Compound | IC₅₀ (µM) |

| 1-[4-(trifluoromethyl)benzoyl]-1H-indole-5-carboxamide | 0.991 |

| 1-(alpha-naphthalen-1-ylsulfonyl)-7-nitro-1H-indole | 1.34 |

| 5-(4-carboxyphenyl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole | 0.575 |

| 1-(4-carboxyphenylsulfonyl)-1H-pyrrole | 0.135 |

| 1-(4-carbomethoxyphenylsulfonyl)-1H-pyrrole | 0.032 |

| AMP (natural inhibitor) | 4.0 |

| Data sourced from PubMed. nih.gov |

Hybridization Approaches Combining the Indole-Piperazine-Sulfonamide Scaffold with Other Pharmacologically Active Moieties

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with a potentially enhanced or synergistic biological profile. This approach has been successfully applied to the indole-piperazine-sulfonamide scaffold.

One notable example is the synthesis of a new hybrid class of indole-bearing sulfonamide scaffolds designed as α-glucosidase inhibitors. nih.gov These compounds have demonstrated significant inhibitory activity, with some analogues being many folds more potent than the standard drug, acarbose. nih.gov The most potent compound from this series was selected for further in vivo studies to evaluate its antidiabetic activity. nih.gov

The versatility of the piperazine ring allows for its incorporation into a wide range of molecular architectures, including those derived from natural products. nih.gov For instance, piperazine has been used as a linker to create hybrid compounds with steroids, purines, and other natural product scaffolds, often leading to improved anticancer activity. nih.gov Structure-activity relationship studies of these hybrids have revealed that the substituents on the piperazine ring play a crucial role in their cytotoxic effects. nih.gov

In the context of anti-lung cancer agents, hybridization has been employed to link two indole rings with an active pharmacophore linker, resulting in novel microtubule-targeting agents. nih.gov Another approach involved creating hybrid derivatives that combine the pharmacophoric features of β-carboline and bis-hydroxy-methylpyrrole, leading to compounds with both anti-proliferative activity and topoisomerase inhibition. mdpi.com

The following table presents the α-glucosidase inhibitory activity of a synthesized hybrid indole sulfonamide scaffold compared to the standard, acarbose:

| Compound | IC₅₀ (µM) |

| Hybrid Indole Sulfonamide Scaffold 16 | 1.60 |

| Acarbose (Standard) | 42.45 |

| Data sourced from PubMed. nih.gov |

Strategies for Diversification of the Sulfonyl Moiety and its Attached Aromatic Rings

Modification of the sulfonyl group and the aromatic rings attached to it provides another avenue for structural diversification and optimization of biological activity.

In the pursuit of novel 5-HT₆ receptor ligands, a series of 5-piperazinyl methyl-N₁-aryl sulfonyl indoles were designed and synthesized. nih.gov The synthesis involved reacting a 3-chloro indole derivative with various substituted benzenesulfonyl chlorides to generate a library of sulfonyl derivatives. nih.gov These were then further modified to produce the final target compounds. nih.gov

For inhibitors of Mycobacterium tuberculosis IMPDH, the isoquinoline (B145761) substituent attached to the sulfonylpiperazine core was replaced with naphthalene (B1677914) to create 1-naphthyl and 2-naphthyl derivatives. nih.gov This modification aimed to explore the impact of different aromatic systems on the inhibitory activity. nih.gov Similarly, the introduction of a methyl group at the 3-position of the isoquinoline ring was investigated, although this particular change led to a loss of both whole-cell and enzyme activities. nih.gov

In the development of LpxH inhibitors, the N-acetyl group of a lead compound was replaced with a methanesulfonyl group to synthesize an N-methanesulfonyl group analog. nih.gov This strategy of modifying the acyl chain attached to the piperazine nitrogen allows for the exploration of different interactions within the enzyme's active site. nih.gov

The table below shows the impact of modifying the isoquinoline ring on the inhibitory activity against M. tuberculosis:

| Compound | Whole-cell MIC₉₀ (µM) | Enzyme IC₅₀ (µM) |

| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone (Compound 1) | >100 | >100 |

| Compound with methyl group at position-3 of the isoquinoline ring (Compound 6) | 100 | >100 |

| Data sourced from PubMed. nih.gov |

Impact of Stereochemistry and Chirality on the Biological Activity of Derivatives

Stereochemistry and chirality are critical factors that can profoundly influence the biological activity of a molecule. nih.gov The three-dimensional arrangement of atoms can affect a drug's interaction with its target, as well as its absorption, distribution, metabolism, and excretion. nih.gov

For chiral derivatives of the indole-piperazine-sulfonamide scaffold, different stereoisomers can exhibit distinct biological activities. nih.gov This is often due to the stereospecific nature of biological targets like enzymes and receptors, which can preferentially bind to one enantiomer over another. nih.gov

In the case of nature-inspired compounds, it has been observed that only specific stereoisomers display significant biological activity. nih.gov For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed potent antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. nih.gov Molecular modeling can be employed to understand the structural and stereochemical requirements for efficient binding to the target protein. nih.gov

The synthesis of new series of piperidin-4-one derivatives, which share structural similarities with piperazine-containing compounds, has also highlighted the importance of stereochemistry. nih.gov The stereochemical configuration of these molecules was found to affect their antibacterial, antifungal, and anthelmintic activities. nih.gov

While specific data on the stereochemical effects of 6-(piperazine-1-sulfonyl)-1H-indole derivatives is not detailed in the provided search results, the general principles of stereochemistry in drug design strongly suggest that the chirality of any stereocenters within its derivatives would have a significant impact on their biological profiles.

Patent Landscape and Intellectual Property Analysis of Indole Piperazine Sulfonamide Compounds

Analysis of Key Patented Indole-Piperazine-Sulfonamide Derivatives in Therapeutic Areas

A comprehensive review of the patent literature reveals that indole-piperazine-sulfonamide derivatives are being explored for a multitude of therapeutic applications. These compounds have shown promise in treating a variety of diseases, from cardiovascular disorders to cancer and neurodegenerative diseases.

One of the earliest and most prominent areas of patent activity has been in the development of anticoagulants. AstraZeneca, a key player in this field, has patented a series of 6-{4-[4-(1H-indole-2-sulfonyl)-piperazin-1-carbonyl-phenyl]}pyridazin-3-one derivatives as potent and selective Factor Xa inhibitors for the treatment of thromboembolic disorders. nih.gov These patents build upon earlier work, indicating a sustained effort to optimize this chemical class for antithrombotic therapy.

In the realm of antiviral agents, particularly for the treatment of HIV, Merck & Co., Inc. has been a significant contributor. Their patents cover indole (B1671886), azaindole, and related heterocyclic amidopiperazine derivatives that exhibit potent antiviral activity. google.com These filings highlight the versatility of the indole-piperazine core in targeting different viral enzymes and pathways.

More recently, the focus has expanded to include central nervous system (CNS) disorders. Patents have been filed for piperazine (B1678402) sulfonamide derivatives as BACE1 inhibitors for the potential treatment of Alzheimer's disease. nih.gov Another patent describes indole-type derivatives linked to a piperazine ring as inhibitors of p38 kinase, a target implicated in inflammatory and neurodegenerative conditions. google.com

The field of oncology has also seen a surge in patent filings for this chemical class. Indoleamine 2,3-dioxygenase (IDO) has been a key target, with companies like Incyte Corporation patenting indole-piperazine-sulfonamide derivatives as IDO inhibitors for cancer immunotherapy. nih.gov Furthermore, the scaffold has been utilized to develop inhibitors of various protein kinases that are crucial for cancer cell growth and survival. nih.govgoogle.com

The table below summarizes key patented indole-piperazine-sulfonamide derivatives and their targeted therapeutic areas.

| Patented Compound/Derivative Class | Therapeutic Area | Key Patent/Reference |

| 6-{4-[4-(1H-indole-2-sulfonyl)-piperazin-1-carbonyl-phenyl]}pyridazin-3-one derivatives | Antithrombotic/Anticoagulant (Factor Xa inhibitors) | US20070135441A1 nih.gov |

| Indole, azaindole, and related heterocyclic amidopiperazine derivatives | Antiviral (HIV inhibitors) | WO2002085301A2 google.com |

| Piperazine sulfonamide derivatives | Alzheimer's Disease (BACE1 inhibitors) | Bioorg Med Chem Lett. 2010 May 1;20(9):2843-8 nih.gov |

| Phenyl-piperazine-indole derivatives | CNS Disorders (p38 kinase inhibitors) | US6864260B2 google.com |

| Indoleamine 2,3-dioxygenase (IDO) inhibitors | Cancer Immunotherapy | Expert Opin Ther Pat. 2013 Oct;23(10):1367-81 nih.gov |

| Indole-based kinase inhibitors | Cancer | Recent Pat Anticancer Drug Discov. 2018;13(2):158-183 nih.gov |

Identification of Prominent Patent Holders, Research Institutions, and Collaborations

The patent landscape for indole-piperazine-sulfonamide compounds is characterized by the strong presence of large pharmaceutical companies, as well as significant contributions from academic and research institutions.

Prominent Patent Holders:

AstraZeneca: A major player, particularly in the cardiovascular space with its patents on Factor Xa inhibitors. nih.gov

Merck & Co., Inc.: Holds key patents for antiviral applications of this chemical class, specifically targeting HIV. google.comgoogle.com

Incyte Corporation: A notable contributor in the oncology field with its patents on IDO inhibitors. nih.gov

SmithKline Beecham PLC (now part of GSK): Has been active in the broader area of piperazine derivatives with potential applications in various diseases. google.com

Schering Corp. (now part of Merck): Also holds patents related to piperazine-containing compounds. google.com

Research Institutions:

"G. d'Annunzio" University (Italy): Researchers from this university, in collaboration with the Italian National Research Council, have been active in investigating indole aryl sulfonamides as potential aromatase inhibitors for breast cancer treatment. nih.gov This highlights the role of academia in exploring new therapeutic avenues for this scaffold.

Various universities and research institutes: Numerous other academic institutions contribute to the field through publications that often form the basis for later patent applications.

While direct evidence of collaborations specifically on indole-piperazine-sulfonamide compounds is not always explicitly detailed in patent literature, the nature of drug discovery and development suggests that collaborations between pharmaceutical companies and academic institutions are common. 54.209.11drugbank.comeuropeanpharmaceuticalreview.comresearchgate.netresearchgate.net These collaborations often involve the initial discovery and validation of novel targets in academic labs, followed by the optimization and clinical development of compounds by pharmaceutical partners who have the resources and expertise for these later stages.

Mapping Innovation Gaps and Emerging Trends in Patent Filings Related to this Chemical Class

An analysis of the patent landscape reveals both well-established areas of research and emerging opportunities for innovation.

Established Areas:

Antithrombotics: The significant patent portfolio of companies like AstraZeneca suggests that the Factor Xa inhibitor space is relatively mature, although there may still be opportunities for developing agents with improved safety profiles or alternative mechanisms of action.

Antivirals (HIV): The field of HIV inhibitors has seen extensive patenting activity, but the emergence of drug resistance necessitates the continuous development of new chemical entities, including novel indole-piperazine-sulfonamides. google.com

Innovation Gaps and Emerging Trends:

CNS Disorders: While there are some patents for targets like BACE1 and p38 kinase, the application of indole-piperazine-sulfonamides in CNS disorders appears to be a less saturated area with significant potential for growth. nih.govgoogle.com The ability of these compounds to be modified for brain penetration makes them attractive for targeting a range of neurological and psychiatric conditions. A recent patent application for piperazine-based sulfonamides as neuroprotective agents underscores this emerging trend. google.com

Oncology: The development of IDO inhibitors represents a significant trend in cancer immunotherapy. nih.govgoogle.com Beyond IDO, the indole-piperazine-sulfonamide scaffold is increasingly being explored for the development of inhibitors of various protein kinases, which are key targets in oncology. nih.govgoogle.comnih.gov This suggests a broad and expanding role for this chemical class in cancer therapy, including in combination with other treatments.

Inflammatory and Autoimmune Diseases: The role of targets like p38 kinase in inflammation suggests that there is an underexplored opportunity for developing indole-piperazine-sulfonamide derivatives for a range of inflammatory and autoimmune conditions.

Neglected and Tropical Diseases: There is a noticeable lack of patent activity for this chemical class in the context of neglected and tropical diseases. This represents a significant innovation gap where these versatile compounds could potentially be repurposed or modified to address unmet medical needs.

Strategic Implications of Patent Information for Future Research and Development in Drug Discovery

The patent landscape of indole-piperazine-sulfonamide compounds offers valuable strategic insights for future research and development efforts.

For new entrants or smaller companies, focusing on the identified innovation gaps, such as CNS disorders and inflammatory diseases, could be a viable strategy to establish a niche in a less crowded patent space. The versatility of the scaffold allows for the exploration of a wide range of biological targets within these therapeutic areas.

For established players, the focus may be on expanding their existing franchises. For instance, companies with a strong presence in oncology could leverage the indole-piperazine-sulfonamide scaffold to develop next-generation kinase inhibitors or explore novel immuno-oncology targets beyond IDO. Similarly, companies with expertise in cardiovascular diseases could investigate new applications for their existing compound libraries.

A key strategic consideration is the potential for developing compounds with improved drug-like properties. The piperazine moiety is often incorporated to enhance solubility and pharmacokinetic profiles. google.comgoogle.com Future R&D could focus on fine-tuning these properties to develop orally bioavailable drugs with favorable safety profiles.

Furthermore, the patent landscape highlights the importance of collaborations. Pharmaceutical companies can benefit from partnering with academic institutions to gain access to novel biological targets and early-stage discoveries. In return, academic researchers can leverage the resources and development expertise of their industry partners to translate their findings into clinical applications. 54.209.11drugbank.comeuropeanpharmaceuticalreview.comresearchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues for Indole Piperazine Sulfonamide Chemistry

Exploration of Novel Therapeutic Applications Beyond Current Indications

The inherent versatility of the indole-piperazine-sulfonamide structure allows for its adaptation to a wide array of biological targets, suggesting potential therapeutic applications far beyond its initially explored roles. While much focus has been on its utility as 5-HT6 receptor antagonists for cognitive disorders nih.govnih.gov, emerging research points toward several other promising avenues.

Neuroinflammation and Ischemic Stroke: Recent studies have demonstrated that certain indole-piperazine derivatives possess significant anti-inflammatory and neuroprotective activities. For instance, a series of indole-piperazine pyrimidine (B1678525) derivatives were found to protect against oxygen-glucose deprivation/reoxygenation-induced damage in microglia cells. nih.gov One potent compound from this series acted as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways, and showed protective effects in a rat model of ischemic stroke. nih.gov This suggests a new therapeutic trajectory for these compounds in treating acute neurological injuries where inflammation is a key pathological component.

Oncology: The indole (B1671886) nucleus is a core feature in various anticancer agents, and the addition of a piperazine-sulfonamide moiety can enhance this activity. tubitak.gov.tr Research on related structures has shown that derivatives can exhibit significant cytotoxicity against various cancer cell lines, including colon, prostate, and breast cancer. tubitak.gov.tr Further exploration could involve modifying the scaffold to target specific pathways involved in cancer progression, such as tubulin polymerization or carbonic anhydrase IX, which is implicated in tumor metabolism. nih.govnih.gov

Infectious Diseases: The sulfonamide group is historically significant in antimicrobial chemotherapy. Although less explored for the indole-piperazine-sulfonamide scaffold specifically, the broader class of sulfonamides has known antibacterial, antifungal, and antimalarial properties. researchgate.net Future work could screen libraries of these compounds against a panel of clinically relevant pathogens to identify potential leads for new anti-infective agents.

Development of Multi-Target Directed Ligands Utilizing the Versatility of the Scaffold

Complex, multifactorial diseases like Alzheimer's disease (AD) and certain cancers have proven difficult to treat with single-target drugs. This has led to the rise of the multi-target directed ligand (MTDL) paradigm, which aims to design a single molecule that can modulate multiple biological targets simultaneously. nih.govnih.gov The indole-piperazine-sulfonamide scaffold is an ideal platform for MTDL design due to its modular nature, allowing for the incorporation of different pharmacophores to engage with various targets.

The strategy behind MTDLs is to achieve a synergistic therapeutic effect that is more potent and potentially has a better side-effect profile than combination therapies. nih.govresearchgate.net For neurodegenerative diseases like AD, an MTDL based on this scaffold could be engineered to, for example:

Inhibit the 5-HT6 receptor to improve cognition. nih.gov

Inhibit cholinesterase enzymes, similar to existing AD drugs like Donepezil. nih.gov

Reduce neuroinflammation by inhibiting targets like COX-2. nih.gov

Interfere with the aggregation of amyloid-β peptides. nih.gov

One study successfully created indole-piperazine pyrimidine derivatives that dually inhibited both COX-2 and 5-LOX, demonstrating the feasibility of this approach within a related chemical space. nih.gov This success provides a strong rationale for applying the MTDL strategy more broadly to the 6-(piperazine-1-sulfonyl)-1H-indole framework to tackle other complex diseases.

Application of Advanced Synthetic Methodologies for Sustainable and Efficient Synthesis

To fully explore the chemical space around the indole-piperazine-sulfonamide core and to produce lead compounds economically, the adoption of advanced synthetic methodologies is crucial. Traditional multi-step syntheses can be time-consuming and generate significant waste. Modern techniques can offer more sustainable and efficient alternatives.

Future synthetic efforts should focus on:

Flow Chemistry: Continuous flow reactors can improve reaction control, enhance safety, and allow for easier scalability compared to traditional batch processing.

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the synthesis of compound libraries for screening.

Click Chemistry: This approach uses highly efficient and specific reactions, such as the formation of triazoles, to easily link molecular building blocks. This method has been successfully used to synthesize complex sulfonamide-indole hybrids, demonstrating its utility in this chemical class. nih.gov

Green Chemistry Principles: Employing less hazardous solvents, reducing the number of synthetic steps (e.g., through tandem or one-pot reactions), and designing processes with higher atom economy will be essential for developing environmentally and economically viable manufacturing routes for any future drugs based on this scaffold.

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of New Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by dramatically accelerating the design-make-test-analyze cycle. nih.gov These computational tools can be applied to the indole-piperazine-sulfonamide scaffold to overcome the limitations of traditional discovery methods. nih.govresearchgate.net

Key applications include:

De Novo Design: Generative AI algorithms can design vast numbers of novel virtual compounds based on the core scaffold, exploring a much wider chemical space than is feasible through manual design. youtube.comexlibrisgroup.com These models can be constrained to generate molecules with desirable drug-like properties.

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new analogues before they are synthesized. nih.govresearchgate.net This allows researchers to prioritize the most promising compounds, saving time and resources.